3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a sulfonyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidine-2,4-dione moiety. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The oxazolidine-2,4-dione moiety can be introduced through a subsequent cyclization reaction involving a diol and a carbonyl compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and oxazolidine-2,4-dione derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
What sets 3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione apart from these similar compounds is its unique combination of structural features, including the sulfonyl group attached to a dimethylphenyl ring and the oxazolidine-2,4-dione moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-3-4-11(2)13(7-10)23(20,21)16-6-5-12(8-16)17-14(18)9-22-15(17)19/h3-4,7,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEKPKLQTBVYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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